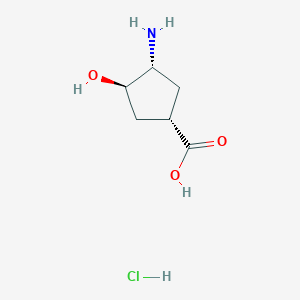![molecular formula C20H17ClFN3O3 B2511097 N-[(2-chlorophenyl)methyl]-2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide CAS No. 898428-64-3](/img/structure/B2511097.png)
N-[(2-chlorophenyl)methyl]-2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(2-chlorophenyl)methyl]-2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide is a useful research compound. Its molecular formula is C20H17ClFN3O3 and its molecular weight is 401.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis
Crystal structure analysis of related C,N-disubstituted acetamides has revealed how a combination of hydrogen bonds and halogen interactions contribute to the molecular assembly in solid states. For example, Narayana et al. (2016) detailed how various hydrogen bonding and halogen interactions influence the crystal packing of acetamides, suggesting potential implications for material science and molecular engineering applications (Narayana et al., 2016).
Potential Pesticide Applications
Research on derivatives of N-aryl-2,4-dichlorophenoxyacetamide has characterized new compounds with potential applications as pesticides. Olszewska et al. (2008) described the characterization of new acetamide derivatives through X-ray powder diffraction, highlighting their potential utility in developing new pesticide formulations (Olszewska et al., 2008).
Photovoltaic Efficiency and NLO Activity
Studies on benzothiazolinone acetamide analogs have investigated their photovoltaic efficiency and nonlinear optical (NLO) activity, suggesting applications in dye-sensitized solar cells (DSSCs) and optical devices. Mary et al. (2020) performed photochemical and thermochemical modeling to analyze the light harvesting efficiency and electron injection free energy, pointing to potential applications in photovoltaic cells (Mary et al., 2020).
Anticancer Activity
The synthesis and biological evaluation of novel acetamide derivatives for anti-inflammatory and anticancer activities have been explored. Sunder et al. (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl) acetamide, assessing their efficacy against inflammation, suggesting a broader scope for pharmacological research in developing new therapeutic agents (Sunder et al., 2013).
Herbicide Action Mechanism
Investigations into chloroacetamide herbicides have provided insights into their mechanism of action, potentially informing the development of new herbicidal compounds. Weisshaar and Böger (1989) discussed the selective inhibition of fatty acid synthesis in certain crops, laying a foundation for understanding the bioactivity of related acetamides in agricultural contexts (Weisshaar & Böger, 1989).
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O3/c1-13-6-7-15(10-17(13)22)25-9-8-24(19(27)20(25)28)12-18(26)23-11-14-4-2-3-5-16(14)21/h2-10H,11-12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDWYNPXCZDUBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN(C(=O)C2=O)CC(=O)NCC3=CC=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-({1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrol-2-yl}methylene)malononitrile](/img/structure/B2511021.png)


![8-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione](/img/structure/B2511028.png)

![[1-(2,2,2-Trifluoroethyl)cyclopropyl]methanol](/img/structure/B2511032.png)
![((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(phenyl)methanone](/img/structure/B2511033.png)



